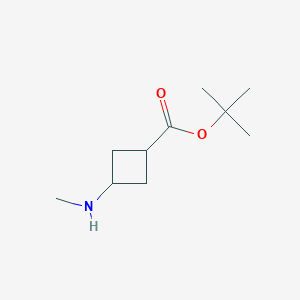

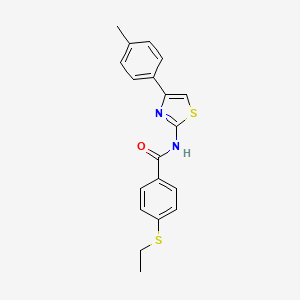

![molecular formula C19H15ClFN3O3S B2805556 2-氯-6-氟-N-[2-(4-甲基苯基)-5,5-二氧代-4,6-二氢噻吩[3,4-c]吡唑-3-基]苯甲酰胺 CAS No. 449787-78-4](/img/structure/B2805556.png)

2-氯-6-氟-N-[2-(4-甲基苯基)-5,5-二氧代-4,6-二氢噻吩[3,4-c]吡唑-3-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

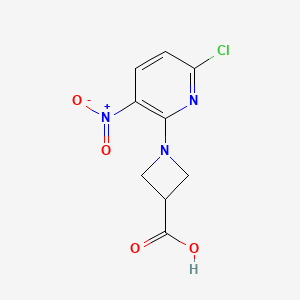

2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C19H15ClFN3O3S and its molecular weight is 419.86. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antileishmanial Activity

2-Chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide: has demonstrated potent antileishmanial activity. Researchers have investigated its effectiveness against Leishmania parasites, which cause leishmaniasis—a neglected tropical disease. The compound’s mechanism of action likely involves inhibition of essential enzymes or metabolic pathways in the parasite .

Antimalarial Evaluation

In silico studies have highlighted the compound’s potential as an antimalarial agent. It exhibits favorable binding patterns within the active site of LmPTR1 (Leishmania major pteridine reductase 1), suggesting it could interfere with the parasite’s folate metabolism. Further experimental validation is warranted .

Tuberculosis Treatment

While not directly studied for tuberculosis (TB), the compound’s structural features make it interesting for further investigation. Researchers have designed and synthesized related derivatives with promising anti-tubercular activity. These derivatives contain similar scaffolds, suggesting that 2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide could be a starting point for developing new TB drugs .

Catalytic Applications

Boronic acids, including this compound, find applications in catalysis. Protodeboronation reactions using boronic esters have been explored, leading to the synthesis of diverse heterocyclic compounds. While not directly reported for this specific compound, its boronic acid functionality suggests potential in catalytic transformations .

Medicinal Chemistry

Given its unique structure, researchers may explore modifications of this compound to develop novel drugs. Medicinal chemists could investigate its interactions with biological targets, optimize its pharmacokinetic properties, and enhance its therapeutic efficacy .

Other Applications

Although not extensively studied, the compound’s fluorine and boronic acid moieties could be relevant in other contexts, such as materials science or organic synthesis. Further investigations are needed to uncover additional applications .

作用机制

Target of Action

A similar compound was found to have potent in vitro antipromastigote activity , suggesting that it may target parasitic organisms

Mode of Action

It was observed to have strong hydrophobic interactions with a catalytic residue . This suggests that the compound may interact with its targets through hydrophobic interactions, potentially altering the function or activity of the target molecule.

Biochemical Pathways

Given the potential antiparasitic activity of this compound , it may affect pathways related to the survival or replication of parasitic organisms

Result of Action

Given its potential antiparasitic activity , it may result in the death or inhibition of parasitic organisms

属性

IUPAC Name |

2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O3S/c1-11-5-7-12(8-6-11)24-18(13-9-28(26,27)10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATOFNMXMXSVOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

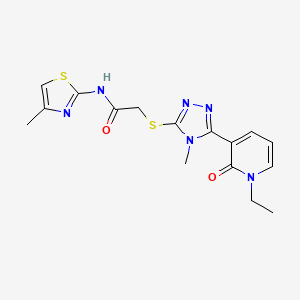

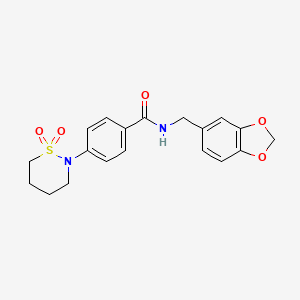

![3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2805480.png)

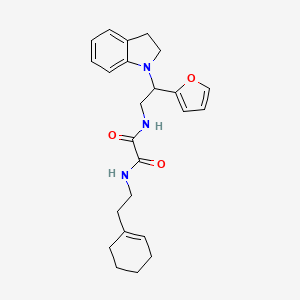

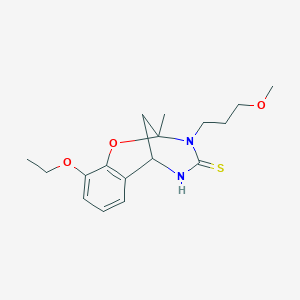

methanol](/img/structure/B2805491.png)

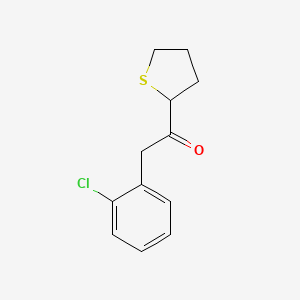

![2-[(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2805492.png)

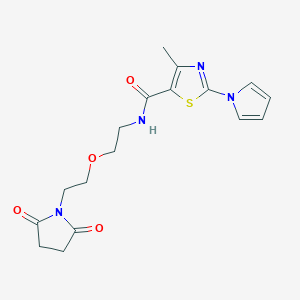

![1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805493.png)